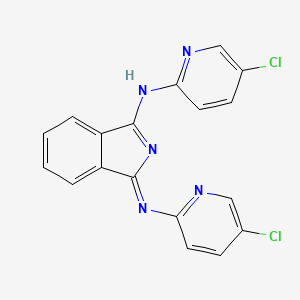
(3E)-N-(5-CHLOROPYRIDIN-2-YL)-3-(5-CHLOROPYRIDIN-2-YL)IMINO-ISOINDOL-1-AMINE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3E)-N-(5-CHLOROPYRIDIN-2-YL)-3-(5-CHLOROPYRIDIN-2-YL)IMINO-ISOINDOL-1-AMINE is a complex organic compound featuring a unique structure with two chloropyridinyl groups and an isoindoline core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-N-(5-CHLOROPYRIDIN-2-YL)-3-(5-CHLOROPYRIDIN-2-YL)IMINO-ISOINDOL-1-AMINE typically involves multi-step organic reactions. One common method includes the condensation of 5-chloropyridine-2-amine with isoindoline derivatives under controlled conditions. The reaction often requires the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Purification processes such as recrystallization and chromatography are essential to obtain the desired product with high purity.
化学反应分析
Types of Reactions
(3E)-N-(5-CHLOROPYRIDIN-2-YL)-3-(5-CHLOROPYRIDIN-2-YL)IMINO-ISOINDOL-1-AMINE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to alter the oxidation state of the compound, often to increase stability or reactivity.
Substitution: Common in modifying the chloropyridinyl groups to introduce different substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophilic reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
科学研究应用
Chemistry
In chemistry, (3E)-N-(5-CHLOROPYRIDIN-2-YL)-3-(5-CHLOROPYRIDIN-2-YL)IMINO-ISOINDOL-1-AMINE is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound can be used to study enzyme interactions and protein binding due to its specific functional groups. It serves as a probe in biochemical assays to understand molecular mechanisms.
Medicine
Medically, this compound is investigated for its potential therapeutic properties. Its derivatives may exhibit activity against various diseases, including cancer and infectious diseases.
Industry
In industry, this compound is utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity. It also finds applications in the production of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of (3E)-N-(5-CHLOROPYRIDIN-2-YL)-3-(5-CHLOROPYRIDIN-2-YL)IMINO-ISOINDOL-1-AMINE involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved often include signal transduction and metabolic processes, which are crucial for its therapeutic potential.
相似化合物的比较
Similar Compounds
- (1Z)-N-(5-Bromopyridin-2-yl)-1-[(5-bromopyridin-2-yl)imino]-1H-isoindol-3-amine
- (1Z)-N-(5-Fluoropyridin-2-yl)-1-[(5-fluoropyridin-2-yl)imino]-1H-isoindol-3-amine
- (1Z)-N-(5-Methylpyridin-2-yl)-1-[(5-methylpyridin-2-yl)imino]-1H-isoindol-3-amine
Uniqueness
What sets (3E)-N-(5-CHLOROPYRIDIN-2-YL)-3-(5-CHLOROPYRIDIN-2-YL)IMINO-ISOINDOL-1-AMINE apart from similar compounds is its specific chloropyridinyl groups, which confer unique reactivity and binding properties. These characteristics make it particularly valuable in applications requiring precise molecular interactions.
属性
CAS 编号 |
61702-10-1 |
|---|---|
分子式 |
C18H11Cl2N5 |
分子量 |
368.2 g/mol |
IUPAC 名称 |
N-(5-chloropyridin-2-yl)-3-(5-chloropyridin-2-yl)iminoisoindol-1-amine |
InChI |
InChI=1S/C18H11Cl2N5/c19-11-5-7-15(21-9-11)23-17-13-3-1-2-4-14(13)18(25-17)24-16-8-6-12(20)10-22-16/h1-10H,(H,21,22,23,24,25) |
InChI 键 |
FEYVBCVEXZYFQO-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=NC2=NC3=NC=C(C=C3)Cl)NC4=NC=C(C=C4)Cl |
规范 SMILES |
C1=CC=C2C(=C1)C(=NC2=NC3=NC=C(C=C3)Cl)NC4=NC=C(C=C4)Cl |
Key on ui other cas no. |
61702-10-1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















